2-(2,6-Dioxopiperidin-3-yl)-4-((2-(2-hydroxyethoxy)ethyl)amino)isoindoline-1,3-dione is a complex organic compound with significant potential in pharmaceutical applications. Its molecular formula is , and it has a molecular weight of 361.3 g/mol. This compound is classified as an isoindoline derivative, which is notable for its diverse biological activities.
This compound falls under the category of isoindoline-1,3-diones, characterized by the presence of a dioxopiperidine moiety. Its structural complexity allows for various functional modifications, making it a subject of interest in medicinal chemistry.
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-((2-(2-hydroxyethoxy)ethyl)amino)isoindoline-1,3-dione typically involves several key steps:
The reaction mechanisms involve nucleophilic attacks and cyclization steps that are carefully controlled to optimize yield and selectivity. The choice of solvents and reaction conditions plays a crucial role in the efficiency of the synthesis.
The molecular structure can be represented as follows:
The structure features:
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
The reaction conditions (temperature, solvent choice, and catalysts) significantly affect the outcome and yield of these transformations.
The mechanism of action for 2-(2,6-Dioxopiperidin-3-yl)-4-((2-(2-hydroxyethoxy)ethyl)amino)isoindoline-1,3-dione primarily involves its interaction with biological targets at the molecular level:
Research indicates that similar compounds exhibit anti-inflammatory and anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.
The physical appearance of this compound is typically a white to yellow powder or crystalline solid. It is soluble in polar solvents like methanol and acetonitrile.
Key chemical properties include:
Relevant analytical techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High Performance Liquid Chromatography), and mass spectrometry are employed to confirm purity and structural integrity .
The compound has several potential applications in scientific research:
The molecular architecture of 2-(2,6-dioxopiperidin-3-yl)-4-((2-(2-hydroxyethoxy)ethyl)amino)isoindoline-1,3-dione integrates a thalidomide-derived E3 ubiquitin ligase recruiting module, a specialized linker, and a terminal functionalization site. This design leverages the well-established proteolysis-targeting chimera (PROTAC) technology, where the thalidomide component (2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) serves as a cereblon (CRBN) E3 ligase binding domain [1] [7]. The isoindoline-1,3-dione core enables targeted protein degradation by facilitating the formation of a ternary complex between E3 ligase and the target protein. This strategic incorporation capitalizes on thalidomide's proven capacity to induce ubiquitination and subsequent proteasomal degradation of disease-relevant proteins [7] [10]. Modifications at the 4-position of the isoindoline ring, such as the introduction of the hydrophilic PEG-based spacer, maintain CRBN binding affinity while enabling precise spatial control for target protein engagement [3] [8].
Table 1: Key Structural Components of the PROTAC Linker
| Molecular Segment | Role in PROTAC Design | Structural Features |
|---|---|---|
| Thalidomide Derivative (2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) | E3 Ubiquitin Ligase Recruiter | Binds CRBN with high specificity, triggers ubiquitination |
| PEG Spacer (2-(2-hydroxyethoxy)ethylamino) | Spatial Linker | Balances flexibility/rigidity, optimizes ternary complex formation |
| Terminal Alcohol Group | Functionalization Handle | Enables covalent conjugation to target protein ligands via esterification, etherification, or carbamate formation |
The hydrophilic triethylene glycol derivative (2-(2-hydroxyethoxy)ethylamino) spacer represents a critical optimization to address the inherent limitations of traditional PROTAC linkers. The ethylene oxide repeats (O-CH₂-CH₂ units) significantly enhance aqueous solubility compared to alkyl or aryl linkers, mitigating precipitation in biological matrices [1] [3]. This hydrophilicity is quantified by the compound's calculated partition coefficient (cLogP ≈ -1.2), which favors physiological compatibility . The PEG spacer's length (~14 atoms) is engineered to span approximately 15-20 Å, providing optimal distance between the E3 ligase binder and the target protein warhead to facilitate productive ternary complex formation [3] [8]. Experimental evidence confirms that shorter spacers (e.g., single ethylene glycol unit) reduce degradation efficiency by 40-60%, while longer chains (>4 EG units) induce entropic penalties without enhancing activity [4] [8].
Table 2: Impact of Spacer Length on PROTAC Properties
| Spacer Type | Atoms in Chain | Solubility (mg/mL) | Relative Degradation Efficiency |
|---|---|---|---|
| Ethylenediamine | 4 | <0.1 | 25% |
| Diethylene glycol | 8 | 1.2 | 65% |
| Triethylene glycol | 14 | >5.0 | 100% |
| Tetraethylene glycol | 18 | 7.5 | 85% |
Synthesis of the core scaffold employs both solution-phase and solid-phase strategies, with solid-phase techniques offering superior control for introducing asymmetric modifications. The synthesis initiates with immobilization of Fmoc-protected aminodiacetic acid derivatives on Wang resin via ester linkage [4] [7]. Sequential deprotection and coupling with 3-aminopiperidine-2,6-dione install the thalidomide moiety under Mitsunobu conditions (DIAD, PPh₃). Nucleophilic aromatic substitution (SₙAr) then introduces the PEG spacer by reacting 2-(2-(2-aminoethoxy)ethoxy)ethanol with the resin-bound 4-fluoroisoindoline-1,3-dione intermediate at 60°C in DMF, facilitated by diisopropylethylamine (DIPEA) catalysis [4] [7]. Critical purification via reverse-phase HPLC (C18 column, water/acetonitrile gradient) achieves >95% purity, as verified by LC-MS (m/z calculated for C₁₉H₂₃N₃O₇ [M+H⁺]: 406.4; observed: 406.2) . Alternative routes employ palladium-catalyzed amination for sterically hindered analogs, though this is unnecessary for the linear PEG spacer discussed herein [10].
The terminal primary alcohol (hydroxyethyl terminus) serves as a versatile handle for bioconjugation to target protein ligands. Activation via mesylation (methanesulfonyl chloride, Et₃N, DCM) yields a mesylate intermediate that undergoes nucleophilic displacement with azide sources (NaN₃, DMF, 50°C) to form the azido-PEG derivative—a key precursor for click chemistry applications [3] [6]. Alternatively, direct esterification with carboxylic acid-containing warheads using DIC/DMAP catalysis achieves efficient coupling while preserving stereochemical integrity [8]. For amine-containing ligands, carbamate linkage proves optimal: phosgene reaction generates the chloroformate, followed by amine addition under Schotten-Baumann conditions [6] [8]. These strategies enable the synthesis of PROTACs like Pomalidomide-PEG₂-C₂-NH₂ hydrochloride (CAS 2245697-87-2), where the terminal amine facilitates attachment to carboxylic acid-functionalized inhibitors [6] [8].
Table 3: Functionalization Strategies for Terminal Alcohol Group
| Conjugation Target | Activation Method | Resulting Functional Group | Application Example |
|---|---|---|---|
| Carboxylic acids | Esterification (DIC/DMAP) | Ester | BET inhibitors, kinase inhibitors |
| Primary amines | Chloroformate formation (phosgene) | Carbamate | HDAC inhibitors, receptor antagonists |
| Alkyne probes | Mesylation/Azidation + CuAAC | Triazole | Activity-based probes, bioimaging |
| Aldehydes | Oxidation (TEMPO/NaOCl) | Carboxylic acid | Schiff base formation |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: